molecular formula C10H9BN2O3 B1422124 (6-(Pyridin-3-yloxy)pyridin-3-yl)boronic acid CAS No. 918138-38-2

(6-(Pyridin-3-yloxy)pyridin-3-yl)boronic acid

Cat. No. B1422124
M. Wt: 216 g/mol
InChI Key: OKBZLPTXOVQGGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, such as “(6-(Pyridin-3-yloxy)pyridin-3-yl)boronic acid”, often involves palladium-catalyzed cross-coupling reactions . These reactions can be conducted under mild conditions, making them more efficient than traditional halogen-metal exchange reactions . Protodeboronation, a process that removes the boron moiety from boronic esters, is also an important step in the synthesis of these compounds .


Chemical Reactions Analysis

Boronic acids, including “(6-(Pyridin-3-yloxy)pyridin-3-yl)boronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

Scientific Research Applications

1. Catalysis and Synthesis of Active Agents

(6-(Pyridin-3-yloxy)pyridin-3-yl)boronic acid derivatives are pivotal in pharmaceutical synthesis, particularly in palladium-catalyzed Suzuki–Miyaura borylation reactions. This process is instrumental in preparing various active agents, including potential anti-cancer and anti-tuberculosis compounds. The dimerization product of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, coupled with acid amine reactions, leads to the formation of significant adducts with moderate activity against tuberculosis and potent efficacy in NCI-60 anti-cancer screening across nine cancer panels (Sanghavi et al., 2022).

2. Ligand Synthesis

The compound plays a role in synthesizing new ligands, particularly in the creation of pyrrole–pyridine-based compounds. An in situ generated boronic acid for the Suzuki coupling method has led to the synthesis of compounds with intriguing crystal structures, showcasing chain-like networks with intermolecular N–H…N hydrogen bonds (Böttger et al., 2012).

3. Creation of Boronic Acid and Ester Compounds

Boronic acids and esters derived from (6-(Pyridin-3-yloxy)pyridin-3-yl)boronic acid are valuable for creating crystalline compounds for classical Suzuki cross-coupling, significantly enriching the libraries of new pyridine compounds. These compounds are known for their single regioisomeric products and ability to undergo palladium-catalyzed coupling with aryl halides, leading to diverse pyridine libraries (Bouillon et al., 2003; Bouillon et al., 2002).

4. Synthesis of Heteroaromatic Derivatives

The compound is integral in synthesizing various heteroaromatic boronic acid derivatives. A novel diboration/6π-electrocyclization strategy has been reported, showcasing a new method to produce a range of functionalized heterocycles from readily available materials, broadening the scope of heterocyclic compound synthesis (Mora-Radó et al., 2016).

5. Electrochemical Applications

This boronic acid derivative has also found applications in electrochemical sensing. Modified electrodes using compounds like poly(pyridine-3-boronic acid) have been used for the simultaneous determination of biomolecules such as ascorbic acid, dihydroxyphenylacetic acid, and uric acid. This showcases the compound's utility in constructing sensitive and selective electrochemical sensors (Wu et al., 2010).

Safety And Hazards

While specific safety and hazard information for “(6-(Pyridin-3-yloxy)pyridin-3-yl)boronic acid” is not available, boronic acids in general can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(6-pyridin-3-yloxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BN2O3/c14-11(15)8-3-4-10(13-6-8)16-9-2-1-5-12-7-9/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBZLPTXOVQGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC2=CN=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681899
Record name {6-[(Pyridin-3-yl)oxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(Pyridin-3-yloxy)pyridin-3-yl)boronic acid

CAS RN

918138-38-2
Record name B-[6-(3-Pyridinyloxy)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918138-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {6-[(Pyridin-3-yl)oxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Voisin, A Bouillon, I Berenguer, JC Lancelot… - Tetrahedron, 2006 - Elsevier
This paper sets forth the synthesis of novel oxybispyridylboronic acids, which are prepared from the corresponding halo-oxybispyridines via halogen–metal exchange using n-…
Number of citations: 11 www.sciencedirect.com

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